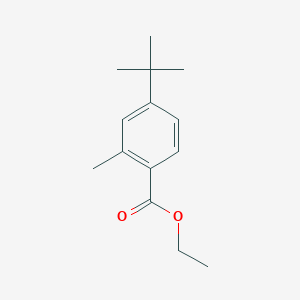
tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with a t-butoxycarbonyl group and a benzyl-tetrazole moiety, making it a versatile molecule for various applications.
准备方法
The synthesis of tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the t-Butoxycarbonyl Group: The t-butoxycarbonyl group is often introduced using t-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the Benzyl-Tetrazole Moiety: The benzyl-tetrazole group can be attached through a nucleophilic substitution reaction, where a benzyl halide reacts with a tetrazole derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction conditions.
化学反应分析
tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl-tetrazole moiety, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound finds applications in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyl-tetrazole moiety can mimic carboxylic acid groups, allowing it to bind to enzymes or receptors with high affinity. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate can be compared with other tetrazole-containing compounds, such as:
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Candesartan: Another angiotensin II receptor blocker with similar applications.
Pentylene Tetrazole: Used in research to induce seizures in animal models for studying epilepsy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrazole derivatives.
属性
分子式 |
C18H25N5O2 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25N5O2/c1-18(2,3)25-17(24)22-11-9-15(10-12-22)16-19-21-23(20-16)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 |
InChI 键 |
QLMBZAJXROHULI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(N=N2)CC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Bis[(cyanoethyl)thio]-1,4-phenylenediamine](/img/structure/B8503031.png)

![3-Pyridinecarboxylic acid,2-[(2,4-difluorophenyl)amino]-5-fluoro-6-methoxy-](/img/structure/B8503037.png)



![1H-Cyclopenta[l]phenanthrene, 2,3-dihydro-](/img/structure/B8503069.png)
![2-[3-[1-(2-amino-2-oxo-ethyl)-3-hydroxy-5-oxo-2H-pyrrol-4-yl]-5-oxo-2H-pyrrol-1-yl]acetamide](/img/structure/B8503074.png)
![tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8503083.png)




